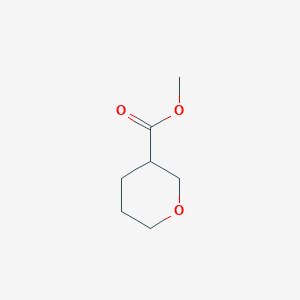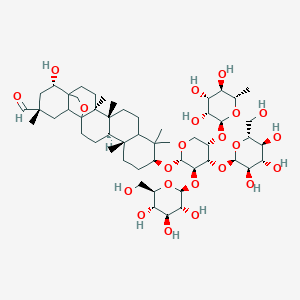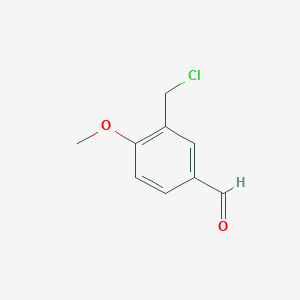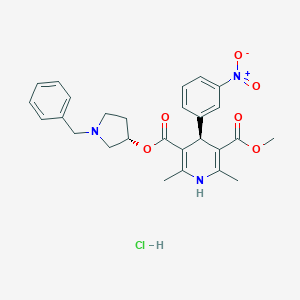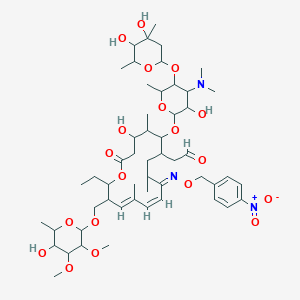
2-羟基异喹啉-1,3(2H,4H)-二酮
描述
2-羟基异喹啉-1,3(2H,4H)-二酮是一种杂环化合物,由于其独特的化学结构和潜在的生物活性而引起了广泛关注。该化合物属于异喹啉家族,该家族以其多样的药理特性而闻名。其结构中同时存在羟基和二酮官能团,使其成为各种化学反应和应用的多功能分子。
科学研究应用
化学: 它是合成更复杂杂环化合物的构建单元。
生物学: 该化合物表现出显着的生物活性,包括抗病毒和抗菌活性。
医学: 它已被研究作为人类免疫缺陷病毒1型整合酶的潜在抑制剂,在抗病毒治疗方面显示出希望.
工业: 该化合物用于开发染料、颜料和其他工业化学品。
作用机制
2-羟基异喹啉-1,3(2H,4H)-二酮的作用机制涉及它与特定分子靶标的相互作用。 例如,作为人类免疫缺陷病毒1型整合酶的抑制剂,它与酶的催化位点结合,阻断病毒 DNA 整合到宿主基因组中 。这种抑制阻止了病毒的复制并降低了感染者的病毒载量。
准备方法
合成路线和反应条件
2-羟基异喹啉-1,3(2H,4H)-二酮的合成通常涉及在特定条件下对合适的先驱体进行环化。一种常见的方法是将邻苯二甲酸酐与苯胺衍生物反应,然后进行环化和氧化步骤。反应条件通常需要使用强酸或强碱以及高温来促进异喹啉环的形成。
工业生产方法
在工业生产中,2-羟基异喹啉-1,3(2H,4H)-二酮的生产可能涉及连续流动工艺以确保高产率和高纯度。催化剂和优化反应条件的使用可以提高合成的效率。此外,重结晶和色谱等纯化技术用于获得具有高纯度的所需产品。
化学反应分析
反应类型
2-羟基异喹啉-1,3(2H,4H)-二酮会发生各种化学反应,包括:
氧化: 羟基可以被氧化形成醌衍生物。
还原: 二酮部分可以被还原形成二氢衍生物。
取代: 亲电和亲核取代反应可以在异喹啉环的不同位置发生。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在各种条件下使用卤素、烷基化剂和亲核试剂等试剂。
主要产物
从这些反应中形成的主要产物包括醌衍生物、二氢异喹啉和取代的异喹啉,它们都具有不同的化学和生物学特性。
相似化合物的比较
2-羟基异喹啉-1,3(2H,4H)-二酮可以与其他异喹啉衍生物进行比较,例如:
异喹啉: 缺少羟基和二酮官能团,导致不同的化学反应性和生物活性。
喹啉: 结构类似,但氮原子位于不同的位置,导致不同的特性。
邻苯二甲酸酐衍生物: 共享一些合成途径,但在最终结构和应用方面有所不同。
属性
IUPAC Name |
2-hydroxy-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-4,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAICCBFIBBVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333610 | |
| Record name | 2-hydroxyisoquinoline-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6890-08-0 | |
| Record name | 2-hydroxyisoquinoline-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-hydroxyisoquinoline-1,3(2H,4H)-dione a promising scaffold for developing antiviral drugs?
A1: 2-Hydroxyisoquinoline-1,3(2H,4H)-dione (HID) exhibits inhibitory activity against key enzymes involved in viral replication, namely HIV-1 integrase and the ribonuclease H (RNase H) domain of HIV-1 reverse transcriptase [, , ]. This dual-targeting ability makes it an attractive starting point for developing novel antiviral therapies.
Q2: How does 2-hydroxyisoquinoline-1,3(2H,4H)-dione interact with its viral targets?
A2: HIDs are believed to exert their inhibitory effects through chelation of divalent metal ions, such as Mg²⁺, within the active sites of viral enzymes [, , ]. This interaction disrupts the enzyme's catalytic activity, hindering essential steps in the viral life cycle.
Q3: Have any specific structural modifications of 2-hydroxyisoquinoline-1,3(2H,4H)-dione been found to improve its antiviral activity?
A3: Yes, research has shown that introducing substituents at specific positions on the HID scaffold can significantly impact its antiviral activity. For instance, incorporating carboxamide side chains at position 4 led to compounds with strong HIV-1 integrase inhibitory activity in the low nanomolar range [, ]. Additionally, introducing electron-withdrawing groups like nitro moieties at position 7 further enhanced antiviral potency, reaching low nanomolar levels against HIV [].
Q4: What is known about the resistance profile of 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives against HIV?
A4: One of the promising aspects of HIDs is their potential to overcome resistance issues associated with current HIV-1 integrase strand transfer inhibitors (INSTIs). Studies using MB-76, a HID derivative, demonstrated its effectiveness against both wild-type and raltegravir-resistant HIV-1 variants []. The unique binding mode of MB-76, primarily interacting with invariant residues in the HIV-1 integrase active site, likely contributes to its high barrier to resistance.
Q5: What are the limitations of using 2-hydroxyisoquinoline-1,3(2H,4H)-dione as a potential antiviral agent?
A5: Despite promising antiviral activities, some HID derivatives exhibit high cellular cytotoxicity, limiting their therapeutic application []. Further research is needed to optimize the structure of HIDs to improve their safety profile without compromising their efficacy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)
![(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B122936.png)
![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)

